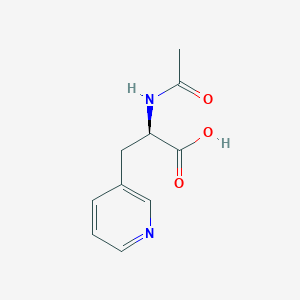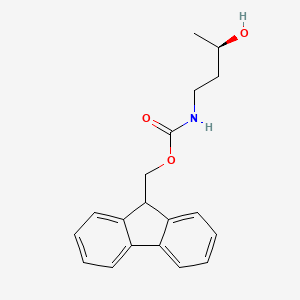
(R)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl N-[(3R)-3-hydroxybutyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a hydroxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl N-[(3R)-3-hydroxybutyl]carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with (3R)-3-hydroxybutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The fluorenylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of (9H-fluoren-9-yl)methyl N-[(3R)-3-oxobutyl]carbamate.
Reduction: Regeneration of the original hydroxy compound.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
- Employed in the synthesis of complex organic molecules.
Biology:
- Acts as a probe in studying enzyme mechanisms and interactions.
- Used in the development of enzyme inhibitors.
Medicine:
- Potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
- Investigated for its role in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl N-[(3R)-3-hydroxybutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The fluorenylmethyl group provides stability and enhances the compound’s ability to penetrate biological membranes. The hydroxybutyl group may participate in hydrogen bonding and other interactions that facilitate binding to target molecules.
Comparison with Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- (9H-Fluoren-9-yl)methyl N-{(2R,3R,4S)-4-hydroxy-2-[(2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-5-oxooxolan-3-yl}carbamate
Comparison:
- (9H-fluoren-9-yl)methyl N-[(3R)-3-hydroxybutyl]carbamate is unique due to its specific hydroxybutyl group, which imparts distinct chemical and biological properties.
- The presence of different substituents in similar compounds can lead to variations in reactivity, stability, and biological activity.
- The fluorenylmethyl group is a common feature in these compounds, providing a stable and versatile scaffold for various applications.
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3R)-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(21)10-11-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m1/s1 |
InChI Key |
MHRZCRSLZGBEAG-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Canonical SMILES |
CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



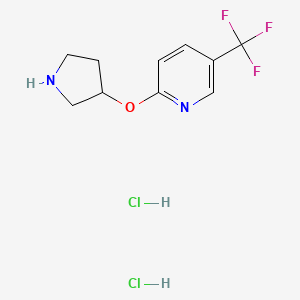
![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)
![3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)


![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine](/img/structure/B13471498.png)
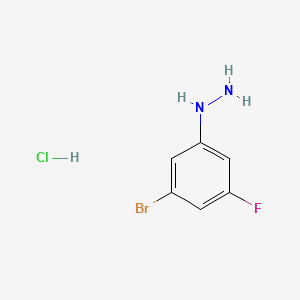
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13471515.png)
![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)
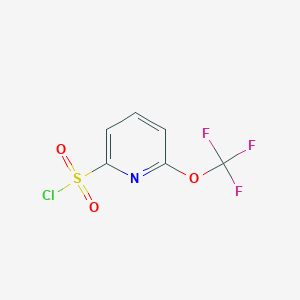
![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)
